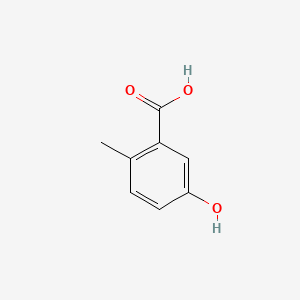

5-Hydroxy-2-methylbenzoic acid

Description

Contextualization within Aromatic Carboxylic Acid Research

5-Hydroxy-2-methylbenzoic acid, also known as 5-hydroxy-o-toluic acid, is a member of the aromatic carboxylic acid family. tcichemicals.com Its structure, featuring a benzene (B151609) ring substituted with a carboxyl group, a hydroxyl group, and a methyl group, makes it a subject of interest. sigmaaldrich.comnih.gov Aromatic carboxylic acids are a broad class of compounds with diverse properties and applications, and the specific arrangement of functional groups on this compound imparts unique chemical reactivity and biological activity. ontosight.ai The presence of both a hydroxyl and a carboxyl group allows for a range of chemical modifications, making it a versatile building block in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 578-22-3 |

| Molecular Formula | C8H8O3 |

| Molecular Weight | 152.15 g/mol |

| Melting Point | 180-189 °C |

| Appearance | White to brown or light yellow powder/crystal |

| Solubility | Slightly soluble in water |

Source: tcichemicals.comsigmaaldrich.comchemimpex.comchemicalbook.com

Historical Perspectives in Chemical and Biological Investigations

Historically, the synthesis of related compounds, such as 2-propoxy-5-methylbenzoic acid, has been documented, starting from p-cresotinic acid (2-hydroxy-5-methylbenzoic acid), which indicates early interest in this structural motif for applications like the development of dental cements. nist.gov The synthesis of 2-hydroxy-5-methylbenzoic acid itself was achieved through the carbonation of p-cresol (B1678582). nist.gov Early research into the metabolism of aromatic compounds by microorganisms also shed light on related hydroxybenzoic acids, for instance, the formation of 4-hydroxy-2-methylbenzoic acid as an intermediate in the degradation of m-cresol. These foundational studies have paved the way for a deeper understanding of the synthesis and biological relevance of substituted benzoic acids.

Current Research Trajectories and Significance in Contemporary Chemistry and Biology

The contemporary significance of this compound is multifaceted, with active research in medicinal chemistry, materials science, and as a synthetic intermediate. chemimpex.combldpharm.com

In medicinal chemistry , it serves as a crucial intermediate in the synthesis of new pharmaceutical compounds. chemimpex.comchemicalbook.com Its derivatives are being explored for a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. chemimpex.comresearchgate.net For example, derivatives of hydroxybenzoic acids have been investigated as potential inhibitors of enzymes like cyclooxygenase (COX-2) and epidermal growth factor receptor (EGFR) tyrosine kinase. researchgate.netmdpi.com Research has shown that modifying the core structure of hydroxybenzoic acids can lead to derivatives with enhanced biological activities. mdpi.comglobalresearchonline.net

In the realm of materials science , this compound and its isomers are utilized in the production of certain polymers, where they can enhance properties such as durability. chemimpex.com Its structural features are also valuable in the development of coatings and plasticizers.

As a synthetic intermediate , this compound is a versatile building block due to its reactive hydroxyl and carboxyl groups. chemimpex.com It is used in the synthesis of more complex molecules for various applications, including pharmaceuticals and even rust converters, where related polyhydroxy benzoic acid derivatives have shown efficacy in converting iron rust into a protective layer. chemimpex.comresearchgate.net Its antioxidant properties also make it a valuable component in cosmetic formulations, where it helps protect the skin from oxidative stress. chemimpex.com

Properties

IUPAC Name |

5-hydroxy-2-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c1-5-2-3-6(9)4-7(5)8(10)11/h2-4,9H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIOYQUNKXJQXQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00206489 | |

| Record name | 5-Hydroxy-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00206489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

578-22-3 | |

| Record name | 5-Hydroxy-2-methylbenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000578223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 578-22-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96583 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 578-22-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36283 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Hydroxy-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00206489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-hydroxy-2-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-HYDROXY-2-METHYLBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QXF6B38ZRK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 5 Hydroxy 2 Methylbenzoic Acid

Advanced Synthetic Routes to 5-Hydroxy-2-methylbenzoic Acid

The synthesis of this compound can be accomplished through various methodologies, ranging from classical chemical reactions to modern biocatalytic approaches. The choice of route often depends on the desired purity, yield, and environmental impact.

Catalytic methods offer efficient and often more environmentally benign pathways to phenolic carboxylic acids. A significant advancement in this area is the use of enzymatic catalysis, which provides high selectivity under mild conditions.

Biocatalytic carboxylation using whole-cell systems containing overexpressed decarboxylase enzymes represents a green alternative to traditional chemical methods. nih.gov These enzymes, operating in the reverse direction of their natural function, can catalyze the direct carboxylation of phenols using bicarbonate as a CO2 source. nih.gov This approach is noted for its exceptional regioselectivity, often yielding a single product isomer where chemical methods might produce mixtures. nih.govacs.orgnih.gov For instance, o-benzoic acid decarboxylases have been successfully employed for the regioselective carboxylation of various phenolic substrates. nih.gov

In contrast, the traditional Kolbe–Schmitt reaction, a cornerstone of industrial phenol (B47542) carboxylation, typically requires harsh conditions such as high temperatures (120–300 °C) and pressures (around 90 bar). nih.govnih.gov While effective, this method can suffer from a lack of regioselectivity, leading to the formation of undesired isomers and complicating purification processes. nih.govacs.org

Table 1: Comparison of Synthetic Approaches for Phenolic Carboxylation

| Feature | Enzymatic Carboxylation | Kolbe-Schmitt Reaction |

|---|---|---|

| Catalyst | Decarboxylase Enzymes | None (thermal) |

| CO2 Source | Bicarbonate (KHCO3) | Pressurized CO2 gas |

| Temperature | Ambient (e.g., 30 °C) nih.gov | High (120–300 °C) nih.gov |

| Pressure | Atmospheric | High (e.g., 90 bar) nih.gov |

| Regioselectivity | Excellent (typically one isomer) nih.gov | Moderate to Poor (product mixtures common) acs.org |

| Conditions | Mild (aqueous buffer) nih.gov | Harsh |

Multi-step synthesis provides a versatile platform for constructing specifically substituted aromatic compounds like this compound from readily available precursors. A common strategy involves the protection of reactive functional groups, followed by key bond-forming reactions and subsequent deprotection.

A plausible synthetic sequence can be adapted from methodologies used for related isomers, such as 3-hydroxy-2-methylbenzoic acid. google.com Such a route could commence with a suitably substituted phenol, for instance, 4-bromo-3-methylphenol. The synthesis would proceed through the following key steps:

Protection: The phenolic hydroxyl group is protected to prevent it from interfering with subsequent reactions. A common protecting group for phenols is the benzyl (B1604629) group, which can be introduced by reaction with benzyl chloride.

Grignard Reaction: The aryl bromide is converted into a Grignard reagent by reacting it with magnesium metal in an appropriate solvent like tetrahydrofuran (B95107) (THF).

Carboxylation: The Grignard reagent is then reacted with carbon dioxide (in the form of dry ice or CO2 gas) to introduce the carboxylic acid group onto the aromatic ring.

Deprotection: The final step involves the removal of the protecting group to unveil the free hydroxyl group. For a benzyl ether, this is typically achieved via catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst. google.com

This sequence allows for the precise placement of the hydroxyl and carboxyl functionalities on the 2-methylphenyl scaffold.

Achieving high regioselectivity is a critical challenge in the synthesis of substituted aromatic compounds. As mentioned, enzymatic carboxylation stands out for its ability to selectively target a specific position on the aromatic ring. nih.gov

Studies have shown that benzoic acid decarboxylases exhibit exclusive regioselectivity for the carboxylation of the aromatic system at the ortho-position relative to the directing phenolic group. acs.orgnih.gov This biocatalytic method completely avoids the formation of para-carboxylated byproducts that are often observed in the Kolbe-Schmitt reaction. acs.orgnih.gov The substrate scope of these enzymes has been investigated, revealing that they can accommodate a variety of phenolic compounds, including those with complex structures. nih.gov The electron density of the aromatic ring influences the site of carboxylation when multiple potential sites are available. nih.gov

Table 2: Examples of Regioselective Enzymatic Carboxylation

| Substrate | Enzyme | Product | Conversion (%) |

|---|---|---|---|

| Phenol | 2,3-DHBD_Ao | Salicylic (B10762653) acid | 45 |

| Resorcinol | 2,6-DHBD_Rs | 2,4-Dihydroxybenzoic acid | >99 |

| Catechol | 2,3-DHBD_Ao | 2,3-Dihydroxybenzoic acid | >99 |

| Phloretin | 2,3-DHBD_Ao | 3-(4-hydroxyphenyl)-1-(2,4,6-trihydroxy-3-carboxyphenyl)propan-1-one | 83 |

Data adapted from a study on the regioselective enzymatic carboxylation of bioactive (poly)phenols. nih.gov Enzymes: 2,3-DHBD_Ao (2,3-dihydroxybenzoic acid decarboxylase from Aspergillus oryzae), 2,6-DHBD_Rs (2,6-dihydroxybenzoic acid decarboxylase from Rhizobium sp.).

Derivatization Strategies and Analogue Synthesis for this compound

The presence of two distinct functional groups in this compound allows for selective modifications to generate a wide array of derivatives and analogues.

The phenolic hydroxyl group is a prime site for derivatization, most commonly through O-alkylation or acylation to form ethers and esters, respectively.

O-Alkylation: Ethers can be synthesized by reacting the hydroxyl group with an alkyl halide in the presence of a base. For example, a procedure for the propylation of the isomeric p-cresotinic acid (2-hydroxy-5-methylbenzoic acid) involves heating a mixture of the acid, potassium hydroxide (B78521) (KOH), and n-propyl iodide. nist.gov This type of reaction, known as the Williamson ether synthesis, can be applied to this compound to produce various 5-alkoxy-2-methylbenzoic acids.

Condensation Reactions: The hydroxyl group can also participate in condensation reactions. Research has shown that this compound condenses with aqueous formaldehyde (B43269) and hydrochloric acid. cdnsciencepub.com Depending on the reaction temperature, different products can be obtained, such as 3-hydroxy-6-methylphthalide at room temperature or a benzodioxane derivative at boiling point. cdnsciencepub.com

The carboxylic acid group is readily converted into esters, amides, and other acid derivatives, significantly expanding the molecular diversity accessible from the parent compound.

Esterification: The most common derivatization of the carboxyl group is esterification. The Fischer-Speier esterification is a classical method where the carboxylic acid is refluxed with an excess of an alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H2SO4) or tosic acid (TsOH). nist.govmasterorganicchemistry.com This is an equilibrium-driven reaction, and using the alcohol as a solvent helps to shift the equilibrium towards the product ester. masterorganicchemistry.com For example, p-cresotinic acid has been converted to its ethyl ester by refluxing with absolute ethanol (B145695) and a catalytic amount of H2SO4. nist.gov

A key challenge in esterifying hydroxybenzoic acids is the potential for a competing reaction at the phenolic hydroxyl group (O-alkylation). google.com To achieve selective esterification of the carboxyl group, alternative methods have been developed. One such process involves reacting the hydroxybenzoic acid with a halogenated hydrocarbon in a homogeneous liquid phase in the presence of a nonquaternizable tertiary amine catalyst. google.com This approach minimizes the undesired side reactions at the hydroxyl function. google.com

Table 3: Examples of Esterification of Hydroxybenzoic Acids

| Carboxylic Acid | Alcohol/Reagent | Catalyst | Product |

|---|---|---|---|

| Benzoic Acid | Ethanol | H2SO4 | Ethyl benzoate (B1203000) youtube.com |

| p-Cresotinic Acid | Ethanol | H2SO4 | Ethyl 2-hydroxy-5-methylbenzoate nist.gov |

| 2-hydroxybenzoic acid | Methanol | Acid Catalyst | Methyl-2-hydroxybenzoate 4college.co.uk |

Methyl Group Derivatization and Aromatic Ring Substitutions

The chemical reactivity of this compound is dictated by its three functional groups: a hydroxyl group (-OH), a methyl group (-CH3), and a carboxylic acid group (-COOH), all attached to a benzene (B151609) ring. These substituents influence the molecule's behavior in chemical reactions, particularly in electrophilic aromatic substitution and derivatization of the methyl group.

Aromatic Ring Substitutions

The location of subsequent substitutions on the aromatic ring is governed by the directing effects of the existing groups. The hydroxyl group is a powerful activating substituent that directs incoming electrophiles to the ortho and para positions relative to it. msu.edu Similarly, the methyl group is a weakly activating ortho, para-director. In contrast, the carboxylic acid group is a deactivating substituent, directing incoming electrophiles to the meta position. wikipedia.orgquora.com

In electrophilic aromatic substitution reactions, the strong activating and directing effect of the hydroxyl group is expected to dominate, making the positions ortho and para to it (C4 and C6) the most reactive sites for electrophilic attack. The presence of these activating groups makes the ring more susceptible to electrophilic substitution compared to unsubstituted benzene. msu.edu

Methyl Group Derivatization

The methyl group attached to the aromatic ring is also a site for chemical modification. As a benzylic group, it can undergo oxidation reactions. Strong oxidizing agents can convert the methyl group into a carboxylic acid. wikipedia.orgmnstate.eduorganic-chemistry.org Furthermore, the existence of the related compound 5-Hydroxymethyl-2-methyl-benzoic acid demonstrates that the methyl group can be derivatized through hydroxylation, indicating its versatility as a reactive site. nih.gov

Phthalide (B148349) Formation and Intramolecular Cyclization Reactions

This compound can undergo intramolecular cyclization to form phthalide structures, which are bicyclic compounds containing a lactone (cyclic ester). A notable example is its condensation reaction with formaldehyde (HCHO) in the presence of hydrochloric acid (HCl). The outcome of this reaction is highly dependent on the temperature at which it is conducted.

When the condensation is performed at room temperature, the primary product is 3-hydroxy-6-methylphthalide . However, if the reaction is carried out at the boiling point of the mixture, a more complex molecule is formed: the lactone of 8-hydroxymethyl-1,3-benzodioxane-6-methyl-7-carboxylic acid . This demonstrates that temperature is a critical parameter controlling the reaction pathway and the final molecular structure.

| Reaction Temperature | Key Reagents | Major Product |

|---|---|---|

| Room Temperature | Formaldehyde, Hydrochloric Acid | 3-hydroxy-6-methylphthalide |

| Boiling Point | Formaldehyde, Hydrochloric Acid | Lactone of 8-hydroxymethyl-1,3-benzodioxane-6-methyl-7-carboxylic acid |

Reaction Mechanisms and Kinetics in this compound Synthesis

The primary industrial method for synthesizing hydroxybenzoic acids from phenols is the Kolbe-Schmitt reaction . wikipedia.orgscienceinfo.com This carboxylation reaction is the principal route for the synthesis of this compound, starting from p-cresol (B1678582) (4-methylphenol). The reaction proceeds through a multi-step mechanism.

Mechanism of Synthesis:

Phenoxide Ion Formation: The first step involves treating the starting material, p-cresol, with a strong base such as sodium hydroxide (NaOH). The base deprotonates the phenolic hydroxyl group, forming a sodium p-cresolate (phenoxide) ion. This step is crucial as the phenoxide ion is significantly more reactive toward electrophilic aromatic substitution than the neutral phenol molecule. aakash.ac.in

Electrophilic Attack by Carbon Dioxide: The highly nucleophilic phenoxide ion then attacks carbon dioxide (CO2), which acts as a weak electrophile. The attack occurs preferentially at the carbon atom ortho to the hydroxyl group due to the strong ortho-directing influence of the phenoxide. aakash.ac.inquora.com

Intermediate Formation and Tautomerization: This nucleophilic addition results in the formation of a non-aromatic cyclohexadienone intermediate. Aromaticity is subsequently restored through a proton transfer (tautomerization), which yields the more stable aromatic system of a salicylate (B1505791) salt. quora.com

Acidification: In the final step, the reaction mixture is treated with a strong acid, such as sulfuric acid (H2SO4), to protonate the carboxylate salt. This acidification yields the final product, this compound. wikipedia.org

Reaction Kinetics:

Advanced Spectroscopic and Structural Elucidation Techniques for 5 Hydroxy 2 Methylbenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

NMR spectroscopy is an indispensable tool for determining the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the molecular skeleton, the chemical environment of atoms, and their connectivity. For 5-Hydroxy-2-methylbenzoic acid, both proton (¹H) and carbon-13 (¹³C) NMR are crucial, particularly in confirming the successful synthesis of its derivatives.

Proton NMR (¹H NMR) Analysis in Derivative Elucidation

Proton NMR provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. When this compound is converted into a derivative, such as its methyl ester (methyl 5-hydroxy-2-methylbenzoate), ¹H NMR is used to confirm the transformation.

In a study detailing the synthesis of methyl 5-hydroxy-2-methylbenzoate, the resulting ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) provided clear evidence of successful esterification. clockss.org The broad singlet corresponding to the acidic carboxylic proton of the parent acid disappears, and a new singlet appears at 3.89 ppm, characteristic of the methyl ester (–OCH₃) protons. clockss.org

The aromatic region of the spectrum is also diagnostic. The three protons on the benzene (B151609) ring appear as distinct signals, confirming the substitution pattern. The proton at the C6 position (ortho to the carboxyl group) appears as a doublet at δ 7.42 ppm. The proton at the C3 position (ortho to the methyl group) is observed as a doublet at δ 7.11 ppm, while the C4 proton (between the hydroxyl and carboxyl groups) shows as a doublet of doublets at δ 6.92 ppm. clockss.org The presence of a broad singlet at 5.42 ppm confirms the phenolic hydroxyl (–OH) proton. clockss.org

Another common derivative is formed by methylation of the hydroxyl group to yield 5-methoxy-2-methylbenzoic acid. In this case, the ¹H-NMR spectrum in deuterated acetone (B3395972) shows the disappearance of the phenolic proton signal and the appearance of a new singlet for the methoxy (B1213986) group (Ar–OCH₃) at 3.82 ppm. unipi.it The signal for the methyl group attached to the ring is observed at 2.50 ppm. unipi.it The aromatic protons show shifts consistent with the new electronic environment: a doublet of doublets at 7.03 ppm, a doublet at 7.21 ppm, and a doublet at 7.48 ppm. unipi.it

| Proton Assignment | Methyl 5-hydroxy-2-methylbenzoate (in CDCl₃) clockss.org | 5-Methoxy-2-methylbenzoic acid (in Acetone-d₆) unipi.it |

|---|---|---|

| -CH₃ (ring) | 2.50 ppm (s) | 2.50 ppm (s) |

| -COOCH₃ | 3.89 ppm (s) | N/A |

| -OCH₃ (ether) | N/A | 3.82 ppm (s) |

| Ar-H (C6) | 7.42 ppm (d) | 7.48 ppm (d) |

| Ar-H (C3) | 7.11 ppm (d) | 7.21 ppm (d) |

| Ar-H (C4) | 6.92 ppm (dd) | 7.03 ppm (dd) |

| -OH | 5.42 ppm (br s) | N/A |

| -COOH | N/A | 11.14 ppm (br s) |

Carbon-13 NMR (¹³C NMR) Analysis in Derivative Elucidation

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its bonding environment. This technique is highly effective for confirming structural changes during derivatization.

For methyl 5-hydroxy-2-methylbenzoate, the ¹³C NMR spectrum shows a signal for the ester carbonyl carbon (C=O) at 168.1 ppm. clockss.org The new methyl ester carbon (–OCH₃) appears at 52.0 ppm. clockss.org The carbon attached to the ring's methyl group (C2) resonates at 130.1 ppm, while the methyl carbon itself appears at 20.8 ppm. The aromatic carbons show distinct signals corresponding to their positions, including the carbon bearing the hydroxyl group (C5) at 153.4 ppm. clockss.org

| Carbon Assignment | Chemical Shift (ppm) |

|---|---|

| C=O (ester) | 168.1 |

| C5 (C-OH) | 153.4 |

| C6 | 132.9 |

| C1 | 132.2 |

| C2 (C-CH₃) | 130.1 |

| C4 | 119.3 |

| C3 | 117.1 |

| -OCH₃ | 52.0 |

| -CH₃ (ring) | 20.8 |

By comparing the ¹³C NMR spectrum of a derivative to that of the parent this compound, chemists can unequivocally confirm the modification of the carboxyl or hydroxyl group, thus verifying the outcome of the chemical reaction.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique used to determine the precise three-dimensional arrangement of atoms in a crystalline solid. google.com By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, it is possible to calculate the electron density map of the molecule and thereby determine bond lengths, bond angles, and intermolecular interactions. google.com Although a specific crystal structure for this compound is not publicly available, the principles of the technique can be described in the context of its expected structure.

Crystal System and Space Group Analysis

The first step in a crystallographic analysis is to determine the unit cell—the smallest repeating unit of the crystal lattice. The dimensions and angles of the unit cell define one of the seven crystal systems (e.g., monoclinic, orthorhombic). The symmetry of the diffraction pattern reveals the space group, which describes the symmetry operations (like rotations and reflections) that relate the molecules within the unit cell. For substituted benzoic acids, monoclinic and orthorhombic crystal systems are common. The determination of the crystal system and space group is crucial as it dictates how the molecules pack together in the solid state.

Hydrogen Bonding Networks in Crystalline Forms

The most significant intermolecular force governing the crystal structure of this compound would be hydrogen bonding. The molecule has two functional groups capable of forming strong hydrogen bonds: the carboxylic acid group and the phenolic hydroxyl group.

It is highly probable that the carboxylic acid groups would form centrosymmetric dimers, where two molecules are linked by a pair of O–H···O hydrogen bonds between their carboxyl groups. This R²₂(8) ring motif is a very common and stable arrangement for carboxylic acids in the solid state. Additionally, the phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially linking these carboxylic acid dimers into more extended chains or sheets. These extensive hydrogen bonding networks significantly influence the physical properties of the solid, such as its melting point and solubility.

Conformational Analysis and Molecular Geometry in the Solid State

X-ray crystallography would provide precise data on the molecule's internal geometry. The benzene ring is expected to be largely planar. A key conformational feature would be the torsion angle between the plane of the benzene ring and the plane of the carboxylic acid group. While often nearly coplanar to maximize conjugation, steric hindrance from the adjacent methyl group at the C2 position might cause the carboxyl group to twist slightly out of the ring's plane.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular mass and elucidate the structure of compounds by analyzing their fragmentation patterns upon ionization. For this compound, with a molecular formula of C₈H₈O₃ and a molecular weight of approximately 152.15 g/mol , mass spectrometry provides crucial data for its identification and characterization.

High-resolution mass spectrometry (HRMS) techniques, such as High-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (HPLC-ESI-MS/MS), offer precise mass measurements, enabling the determination of elemental composition and differentiation between isobaric compounds. In the analysis of hydroxybenzoic acids, HPLC-ESI-MS/MS is a frequently employed method. nih.gov For this compound, HRMS can provide the exact mass of the molecular ion, which is essential for confirming its elemental formula.

In the electron ionization (EI) mass spectrum of 2-hydroxy-5-methylbenzoic acid, the molecular ion peak [M]⁺• is observed at a mass-to-charge ratio (m/z) of 152. nist.gov The fragmentation of this isomer likely proceeds through pathways characteristic of both phenols and benzoic acids. A significant fragment is often observed at m/z 134, corresponding to the loss of a water molecule ([M-H₂O]⁺•). Another prominent peak can be seen at m/z 106, which results from the loss of formic acid ([M-HCOOH]⁺•) or successive losses of CO and H₂O. The loss of the entire carboxyl group as •COOH can also occur, leading to a fragment at m/z 107.

A proposed fragmentation pathway for this compound would likely exhibit similar losses. The presence of the methyl and hydroxyl groups on the aromatic ring will influence the stability of the resulting fragment ions. High-resolution measurements would allow for the unambiguous identification of these fragments by providing their precise masses.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound Adducts

| Adduct Ion | Predicted m/z |

|---|---|

| [M+H]⁺ | 153.05463 |

| [M+Na]⁺ | 175.03657 |

| [M-H]⁻ | 151.04007 |

| [M+NH₄]⁺ | 170.08117 |

| [M+K]⁺ | 191.01051 |

This table is based on predicted data and serves as an illustrative example of what would be obtained via HRMS analysis.

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is a soft ionization technique that is particularly useful for the analysis of non-volatile and thermally labile molecules, including applications in imaging mass spectrometry (IMS). In MALDI-MS, the analyte is co-crystallized with a matrix compound that absorbs the laser energy, facilitating the desorption and ionization of the analyte with minimal fragmentation.

While there is no specific literature detailing the use of MALDI-MS for the imaging of this compound as an analyte within complex matrices, it is noteworthy that structurally similar compounds, particularly dihydroxybenzoic acids (DHB), are widely used as matrices in MALDI-MS analysis of various biomolecules and synthetic polymers. For instance, 2,5-dihydroxybenzoic acid is one of the most common matrices employed in MALDI-MS. Furthermore, a mixture of 2,5-dihydroxybenzoic acid and 2-hydroxy-5-methoxybenzoic acid has been utilized as a "super-DHB" matrix for the analysis of lipids. This indicates that benzoic acid derivatives with hydroxyl substitutions are well-suited for the role of a MALDI matrix due to their ability to absorb UV laser light and facilitate proton transfer to the analyte.

Given this context, while direct imaging of this compound via MALDI-MS is not a documented application, the compound's structural features suggest its potential utility as a MALDI matrix itself, or that it could be analyzed using MALDI-MS with an appropriate, different matrix. The choice of matrix is critical and would depend on the specific properties of the analyte and the sample being investigated.

Infrared Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups within a molecule. It relies on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups: a carboxylic acid, a hydroxyl group, and a substituted aromatic ring.

The IR spectrum of a carboxylic acid is distinguished by a very broad absorption band due to the O-H stretching vibration of the carboxyl group, which is typically observed in the range of 3300-2500 cm⁻¹. This broadness is a result of hydrogen bonding. Another key feature is the strong, sharp absorption band corresponding to the C=O (carbonyl) stretching vibration, which for an aromatic carboxylic acid, typically appears between 1700 and 1680 cm⁻¹. docbrown.info

The phenolic O-H group also exhibits a stretching vibration, which is usually found around 3600-3200 cm⁻¹. In the solid state, this band is often broad due to hydrogen bonding. The C-O stretching vibrations of the carboxylic acid and the phenol (B47542) will appear in the fingerprint region, between 1320 and 1210 cm⁻¹ and 1260-1000 cm⁻¹ respectively.

Aromatic C-H stretching vibrations are typically observed as weaker bands just above 3000 cm⁻¹. The substitution pattern on the benzene ring gives rise to characteristic C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region. For a 1,2,4-trisubstituted benzene ring, which is the substitution pattern of this compound, specific absorption bands in this region can be expected.

Table 2: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

|---|---|---|

| 3300-2500 (broad) | O-H stretch | Carboxylic acid |

| ~3600-3200 (broad) | O-H stretch | Phenol |

| ~3100-3000 | C-H stretch | Aromatic |

| ~2970-2850 | C-H stretch | Methyl group |

| 1700-1680 (strong, sharp) | C=O stretch | Carboxylic acid |

| ~1600, ~1475 | C=C stretch | Aromatic ring |

| ~1320-1210 | C-O stretch | Carboxylic acid |

| ~1260-1000 | C-O stretch | Phenol |

This table presents typical ranges for the vibrational modes of the functional groups present in this compound.

A detailed vibrational analysis, often supported by computational methods such as Density Functional Theory (DFT), would be required to assign all the observed bands in the IR spectrum to specific vibrational modes of the molecule. Such an analysis considers the coupling of vibrations and provides a more complete understanding of the molecule's dynamic structure.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-hydroxy-5-methylbenzoic acid |

| 5-Methylsalicylic acid |

| 2,5-dihydroxybenzoic acid |

Biological Activity and Pharmacological Investigations of 5 Hydroxy 2 Methylbenzoic Acid and Its Derivatives

Mechanisms of Action in Biological Systems

The biological and pharmacological activities of 5-Hydroxy-2-methylbenzoic acid and its related derivatives are subjects of growing scientific interest. These compounds engage with various biological systems through diverse mechanisms, including receptor modulation, enzyme inhibition, and interference with key cellular pathways. Research into these mechanisms sheds light on their potential as scaffolds for therapeutic agents.

Cyclooxygenase-2 (COX-2): Cyclooxygenase (COX) enzymes are pivotal in the biosynthesis of prostanoids like prostaglandins (B1171923) from arachidonic acid. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is an inducible enzyme that is significantly upregulated during inflammatory processes. nih.govbrieflands.com Consequently, selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with potentially fewer gastrointestinal side effects than non-selective NSAIDs. nih.govbrieflands.com

Derivatives of benzoic acid have been investigated as COX-2 inhibitors. Structure-activity relationship (SAR) studies indicate that specific structural modifications on the benzoic acid scaffold can confer selectivity for the COX-2 enzyme. For instance, the introduction of larger substituents can enhance COX-2 inhibitory potency and selectivity. nih.gov Molecular docking studies have revealed that these inhibitors can interact with key amino acid residues within the active site of the COX-2 enzyme, preventing the binding of arachidonic acid and its subsequent conversion to pro-inflammatory prostaglandins. nih.gov

D-Amino Acid Oxidase (DAAO): D-Amino Acid Oxidase (DAAO) is a flavoenzyme that degrades D-amino acids, most notably D-serine, a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the brain. nih.govgoogle.com By regulating D-serine levels, DAAO indirectly modulates NMDA receptor activity, and its inhibition has been proposed as a therapeutic strategy for conditions involving NMDA receptor hypofunction, such as schizophrenia. nih.govgoogle.comwikipedia.org

Benzoic acid is a known canonical inhibitor of human DAAO (hDAAO). nih.govgoogle.com Its inhibitory action provides a basis for the design of more potent and specific DAAO inhibitors. Research has led to the development of various inhibitor classes, including derivatives based on scaffolds like 5-hydroxy-1,2,4-triazin-6(1H)-one, which have shown potent inhibitory activity in the nanomolar range. nih.gov The investigation of this compound and its derivatives as DAAO inhibitors is a plausible area for future research, given the established activity of the parent benzoic acid structure.

Tyrosinase: Tyrosinase is a copper-containing enzyme that catalyzes the rate-limiting steps in melanin (B1238610) biosynthesis. nih.govmdpi.com Its inhibition is a primary focus in the development of treatments for hyperpigmentation disorders. nih.gov Various benzoic acid derivatives have been synthesized and evaluated for their tyrosinase inhibitory potential.

Kinetic studies have revealed that these compounds can act through different inhibition mechanisms. For example, nicotinic acid and picolinic acid have been shown to be competitive inhibitors of both the monophenolase and diphenolase activities of mushroom tyrosinase. nih.gov In contrast, 2-aminobenzoic acid and 4-aminobenzoic acid exhibit non-competitive inhibition. nih.gov One study on a series of synthesized benzoic acid derivatives found that an amide derivative was the most potent inhibitor, with an IC₅₀ value of 1.09 µM, significantly more potent than the standards kojic acid (16.67 µM) and L-mimosine (3.68 µM). researchgate.net These findings underscore that modifications to the benzoic acid core can yield potent tyrosinase inhibitors with varying kinetic profiles.

Interactive Data Table: Tyrosinase Inhibition by Benzoic Acid and its Derivatives

| Compound | Inhibition Type | IC₅₀ (µM) | Kᵢ (mM) | Reference |

|---|---|---|---|---|

| Benzoic Acid Derivative 7 (Amide) | Not Specified | 1.09 | Not Reported | researchgate.net |

| Kojic Acid (Standard) | Competitive | 16.67 | Not Reported | researchgate.net |

| L-Mimosine (Standard) | Not Specified | 3.68 | Not Reported | researchgate.net |

| Nicotinic Acid (Monophenolase) | Competitive | Not Reported | 1.21 | nih.gov |

| Picolinic Acid (Monophenolase) | Competitive | Not Reported | 1.97 | nih.gov |

| 2-Aminobenzoic Acid (Diphenolase) | Non-competitive | Not Reported | 0.00472 | nih.gov |

| 4-Aminobenzoic Acid (Diphenolase) | Non-competitive | Not Reported | 0.020 | nih.gov |

Viral Methyltransferases: Viral methyltransferases are essential enzymes for many viruses, playing a critical role in the capping of viral RNA. This capping process is vital for RNA stability, efficient translation of viral proteins, and evasion of the host's innate immune system. As such, these enzymes are attractive targets for the development of broad-spectrum antiviral drugs. Benzoic acid derivatives have been explored as inhibitors of these viral enzymes. For instance, derivatives of 3-(adenosylthio)benzoic acid were designed as inhibitors of the SARS-CoV-2 nsp14 methyltransferase, acting as bisubstrate inhibitors that target both the S-adenosyl-methionine (SAM) and mRNA-binding pockets.

Hydroxybenzoic acids are a well-known class of phenolic compounds that exhibit significant antioxidant properties. nih.gov Their ability to scavenge free radicals and modulate cellular redox states is primarily attributed to the presence of hydroxyl groups on the aromatic ring. nih.gov These groups can donate a hydrogen atom to neutralize free radicals, forming a stable phenoxyl radical in the process. nih.gov

The antioxidant capacity of hydroxybenzoic acids is influenced by the number and position of the hydroxyl groups. nih.govnih.gov Generally, an increase in the number of hydroxyl groups leads to higher antioxidant activity. nih.govglobalresearchonline.net For example, gallic acid, with three hydroxyl groups, often shows superior radical scavenging activity compared to dihydroxybenzoic and monohydroxybenzoic acids. globalresearchonline.net The relative positions of the hydroxyl groups also play a critical role, with ortho- and para-dihydroxylated derivatives often being more potent than meta-derivatives due to their ability to form stable quinone structures upon oxidation. nih.gov

The antioxidant potential of these compounds is commonly evaluated using various assays, including the DPPH• (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS•+ (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) cation radical scavenging assay. nih.govnih.gov Studies have shown that dihydroxybenzoic acids like 2,3-DHB, 2,5-DHB, and 3,4-DHB are potent scavengers of both DPPH and ABTS radicals. nih.gov

Interactive Data Table: DPPH Radical Scavenging Activity of Hydroxybenzoic Acids

| Compound | IC₅₀ (µM) | Reference |

|---|---|---|

| 3,4,5-Trihydroxybenzoic Acid (Gallic Acid) | 2.42 | nih.gov |

| 2,3-Dihydroxybenzoic Acid | 3.89 | nih.gov |

| 2,5-Dihydroxybenzoic Acid (Gentisic Acid) | 4.10 | nih.gov |

| 3,4-Dihydroxybenzoic Acid (Protocatechuic Acid) | 5.88 | nih.gov |

| 2,6-Dihydroxybenzoic Acid | > 1000 | nih.gov |

| 3,5-Dihydroxybenzoic Acid | > 1000 | nih.gov |

| 2,4-Dihydroxybenzoic Acid | > 120,000 | nih.gov |

The anti-inflammatory effects of this compound and its derivatives are closely linked to their molecular mechanisms, particularly the inhibition of enzymes like COX-2. nih.gov By blocking COX-2, these compounds prevent the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. nih.gov

Beyond enzyme inhibition, hydroxybenzoic acids can modulate various signaling pathways involved in the inflammatory response. nih.gov For instance, protocatechuic acid (3,4-dihydroxybenzoic acid) has been shown to activate the Nrf2 signaling pathway, which increases the expression of antioxidant enzymes and helps to mitigate oxidative stress and inflammation. nih.gov Some phenolic acids can also inhibit the production of pro-inflammatory cytokines and modulate the NF-κB signaling pathway, a central regulator of inflammation. nih.govnih.gov The anti-inflammatory properties of p-hydroxybenzoic acid and its derivatives have been linked to their ability to influence key metabolic pathways, including the PI3K/Akt and STAT3 signaling pathways. nih.govglobalresearchonline.net

Benzoic acid and its derivatives are known for their broad-spectrum antimicrobial properties and have been used as preservatives in food, cosmetic, and pharmaceutical products. globalresearchonline.net

Antibacterial and Antifungal Activity: The antimicrobial efficacy of hydroxybenzoic acids is often attributed to their ability to disrupt microbial cell membranes, interfere with essential enzymes, or acidify the cytoplasm. nih.gov A study investigating a novel p-hydroxybenzoic acid derivative, 5-(p-hydroxybenzoyl) shikimic acid, isolated from Bacopa procumbens, demonstrated its potential as an antimicrobial agent. mdpi.com Quantitative structure-activity relationship (QSAR) studies on p-aminobenzoic acid derivatives have indicated that the presence of electron-withdrawing groups can enhance antimicrobial activity. chitkara.edu.in For example, bromo-substituted derivatives showed increased activity against Bacillus subtilis, Candida albicans, and Aspergillus niger. chitkara.edu.in

Antiviral Activity: Derivatives of benzoic acid have also shown promise as antiviral agents. globalresearchonline.net The antiviral activity of a hydroxybenzoic acid ester is often higher than that of its corresponding acid. globalresearchonline.net For example, propyl gallate is reported to be more active than gallic acid. globalresearchonline.net Research has demonstrated that certain derivatives can inhibit the influenza A virus. The mechanism of action can involve the inhibition of viral neuraminidase, an enzyme crucial for the release of new virus particles from infected cells. Other antiviral mechanisms include the inhibition of viral methyltransferases, as discussed previously, which disrupts viral replication and helps the virus evade the host immune response.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For derivatives of this compound, SAR provides insights into how modifications to the chemical structure influence their pharmacological effects.

Antioxidant Activity: The antioxidant capacity is heavily dependent on the number and position of hydroxyl (-OH) groups on the benzene (B151609) ring. nih.govnih.gov An increased number of -OH groups generally enhances radical scavenging ability. nih.govglobalresearchonline.net The relative positioning is also key; ortho- and para-hydroxyl groups are particularly effective due to the stabilization of the resulting phenoxyl radical through resonance. nih.gov

Anti-inflammatory Activity (COX-2 Inhibition): For COX-2 inhibition, SAR studies on various NSAID scaffolds have shown that specific structural features are required for selective binding. The presence of a sulfonamide or a similar pharmacophore is common in selective COX-2 inhibitors (coxibs). brieflands.com For benzoic acid derivatives, increasing the size of substituents on the core structure can enhance selectivity for the COX-2 enzyme over COX-1. nih.govnih.gov This is because the active site of COX-2 is slightly larger and has a side pocket that can accommodate bulkier groups, a feature not present in COX-1. nih.gov

Tyrosinase Inhibition: In the case of tyrosinase inhibition, SAR studies of benzoic acid derivatives have shown that the type of substituent and its position are critical. A study synthesizing a series of benzoic acid esters and amides found that an amide derivative (compound 7) was the most potent inhibitor. researchgate.net This suggests that the nature of the group attached to the carboxyl function of benzoic acid plays a significant role in the interaction with the tyrosinase active site.

Antimicrobial Activity: For antibacterial and antifungal activity, QSAR studies on p-aminobenzoic acid derivatives revealed that Schiff's bases were generally more potent than their ester counterparts. chitkara.edu.in Furthermore, the presence of electron-withdrawing groups, such as a bromo substituent, at the meta or para position increased the antimicrobial activity against specific bacterial and fungal strains. chitkara.edu.in This indicates that the electronic properties of the substituents significantly modulate the antimicrobial efficacy.

Positional Isomerism and its Impact on Biological Activity

Positional isomerism, which concerns the different spatial arrangements of substituent groups on a core chemical structure, can profoundly influence the biological activity of a molecule. In the context of benzoic acid derivatives, the location of functional groups on the benzene ring is a critical determinant of their pharmacological effects. For instance, studies on various substituted benzoic acids have demonstrated that altering the position of hydroxyl (-OH) and methoxyl (-OCH3) groups can significantly impact their antibacterial properties. nih.gov

The specific placement of a hydroxyl group, for example, can affect the molecule's ability to interact with biological targets. Research has shown that a hydroxyl group at the second carbon atom (ortho position) of the benzoic ring can enhance the speed at which bacterial cells are killed. nih.gov Conversely, moving this group to the meta or para positions can weaken its bacteriostatic activity. nih.gov This highlights the principle that even subtle changes in the molecular architecture, such as the location of a substituent, can lead to substantial differences in biological outcomes. The antibacterial efficacy of phenolic acids is determined by the type of substituent on the benzoic ring, their quantity, and the specific carbon atom to which they are attached. nih.gov

Substituent Effects on Bioactivity and Selectivity

The nature of the chemical groups attached to the this compound scaffold plays a pivotal role in defining the bioactivity and target selectivity of its derivatives. The introduction of different substituents can modulate the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with biological macromolecules.

A notable example can be found in the development of novel non-steroidal anti-inflammatory drugs (NSAIDs). In a study involving derivatives of 5-acetamido-2-hydroxy benzoic acid, researchers investigated the impact of modifying a substituent on the acetamide (B32628) moiety. researchgate.net By replacing a methyl group with larger aromatic groups like phenyl and benzyl (B1604629), they aimed to enhance the compound's selectivity for cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1). nih.gov Increased COX-2 selectivity is a desirable trait in NSAIDs as it is associated with a reduced risk of gastrointestinal side effects. This strategic modification of substituents underscores the potential to fine-tune the pharmacological profile of this compound derivatives to achieve a more targeted therapeutic effect. nih.gov

Table 1: Effect of Substituents on COX-2 Selectivity

| Parent Compound | Substituent Modification | Target Enzyme | Observed Effect |

|---|---|---|---|

| 5-acetamido-2-hydroxy benzoic acid | Replacement of methyl with phenyl or benzyl | Cyclooxygenase-2 (COX-2) | Increased selectivity |

Preclinical Evaluation of Therapeutic Potential

The therapeutic potential of new chemical entities is initially assessed through a series of preclinical evaluations, which include in vitro and in vivo studies. These investigations provide crucial insights into the compound's biological effects and its potential efficacy in a living system.

In vitro assays are fundamental in the early stages of drug discovery for screening compounds against a variety of biological targets. For derivatives of this compound, computational (in silico) and subsequent in vitro studies have been employed to predict and confirm their biological activity. For instance, in silico predictions for certain 5-acetamido-2-hydroxy benzoic acid derivatives suggested potential interactions with a range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, kinases, and various enzymes. mdpi.com Molecules with a predicted bioactivity score greater than 0.00 are considered likely to possess significant biological activities. mdpi.com

In other research, benzoic acid derivatives isolated from the fungus Bjerkandera adusta were evaluated in cell-based assays using human foreskin fibroblasts. These studies revealed that the compounds could enhance the activity of the ubiquitin-proteasome system and the autophagy-lysosome pathway, two critical cellular protein degradation systems. nih.gov Specifically, a mono-halogenated benzoic acid derivative demonstrated a significant activation of cathepsins B and L. nih.gov

Table 2: Predicted Bioactivity Scores of a 5-acetamido-2-hydroxy benzoic acid derivative (PS3)

| Biological Target | Bioactivity Score |

|---|---|

| GPCR ligand | 0.13 |

| Ion channel modulator | -0.11 |

| Kinase inhibitor | -0.15 |

| Nuclear receptor ligand | 0.28 |

| Protease inhibitor | -0.01 |

| Enzyme inhibitor | 0.35 |

Following promising in vitro results, compounds are advanced to in vivo models to assess their efficacy in a whole-organism context. Derivatives of this compound have been evaluated for their analgesic properties in established animal models of pain.

In one study, the anti-nociceptive activity of 5-acetamido-2-hydroxy benzoic acid derivatives was investigated using the acetic acid-induced writhing test and the hot plate test in mice. nih.gov The writhing test assesses peripheral analgesic activity, while the hot plate test evaluates central analgesic effects. One particular derivative, referred to as PS3, demonstrated a significant reduction in painful activity. nih.gov At doses of 20 and 50 mg/kg, PS3 reduced the number of writhes by 74% and 75%, respectively, compared to the control group. nih.gov The parent compound, 5-acetamido-2-hydroxy benzoic acid, had previously shown a potent peripheral anti-nociceptive effect in the writhing test, with an ED50 value of 4.95 mg/kg. mdpi.com It also exhibited central anti-nociceptive activity in the hot plate test. mdpi.com

Table 3: In Vivo Analgesic Activity of a 5-acetamido-2-hydroxy benzoic acid derivative (PS3)

| Animal Model | Dose (mg/kg) | Reduction in Painful Activity (%) |

|---|---|---|

| Acetic Acid-Induced Writhing | 20 | 74 |

| Acetic Acid-Induced Writhing | 50 | 75 |

Toxicological Assessment and Pharmacokinetic Profiling of Derivatives

Understanding the toxicological and pharmacokinetic properties of a drug candidate is crucial for its development. These studies help to determine how the body affects the drug (pharmacokinetics) and any potential for adverse effects (toxicology).

ADME studies are essential for characterizing the pharmacokinetic profile of a compound. For derivatives of 5-acetamido-2-hydroxy benzoic acid, computational tools have been used to predict their ADME properties. nih.gov These in silico models provide initial estimates of a compound's likely absorption, distribution, metabolism, and excretion characteristics. For example, predictions were made for properties such as plasma protein binding (PPB) and the ability to penetrate the blood-brain barrier (BBB). mdpi.com One of the challenges identified for the parent compound, 5-acetamido-2-hydroxy benzoic acid, was its low plasma bioavailability, with concentrations peaking in the first two hours before declining rapidly. mdpi.com Such predictions are valuable for guiding the chemical modification of lead compounds to improve their pharmacokinetic profiles.

Table 4: Predicted ADME Properties of 5-acetamido-2-hydroxy benzoic acid Derivatives

| Compound | Predicted Plasma Protein Binding (%) | Predicted Blood-Brain Barrier Penetration |

|---|---|---|

| PS1 (5-acetamido-2-hydroxy benzoic acid) | 90.758 | No |

| PS2 | 96.884 | No |

| PS3 | 94.887 | No |

Predictive Toxicology via Computational Methods

Computational toxicology, also known as in silico toxicology, utilizes computer-based models to predict the potential adverse effects of chemical substances on human health and the environment. nih.govresearchgate.net These methods are gaining prominence in drug discovery and chemical safety assessment as they offer a rapid, cost-effective, and ethical alternative to traditional animal testing. nih.govresearchgate.net By analyzing the relationship between a molecule's structure and its toxicological properties, in silico tools can forecast various endpoints, including carcinogenicity, mutagenicity, and organ toxicity. frontiersin.org

Models like Quantitative Structure-Activity Relationship (QSAR) are foundational to computational toxicology, correlating a chemical's structural or physicochemical properties with its biological activity. nih.gov For the broader class of benzoic acid derivatives, computational models have been developed to predict toxicity, such as the oral lethal dose (LD50) in mice, based on molecular fragments and elemental composition. nih.gov

While specific experimental or in-depth computational toxicology studies on this compound are not extensively detailed in current literature, various predictive models and software platforms can generate an estimated toxicological profile. These platforms use a chemical's structure to predict its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. The predicted ADMET features for this compound from computational models are summarized below.

Table 1: Predicted ADMET Properties of this compound

| Property Category | Parameter | Predicted Value/Outcome |

|---|---|---|

| Absorption | Water Solubility | Soluble |

| Caco-2 Permeability | Low | |

| Human Intestinal Absorption | Moderately absorbed | |

| Distribution | Blood Brain Barrier (BBB) Permeability | Cannot cross BBB |

| Human Plasma Protein Binding (PPB) | High | |

| Metabolism | CYP2D6 Inhibitor | Non-inhibitor |

| CYP3A4 Inhibitor | Non-inhibitor | |

| Excretion | Renal Organic Cation Transporter 2 (OCT2) Substrate | Non-substrate |

| Toxicity | Ames Test (Mutagenicity) | Non-mutagen |

| Carcinogenicity | Non-carcinogen | |

| hERG (Cardiac Toxicity) | Non-inhibitor | |

| Oral Rat Acute Toxicity (LD50) | 2.52 mol/kg | |

| Skin Sensitisation | Weak sensitizer |

This data is generated by computational models and has not been experimentally verified.

In studies of related compounds, such as 5-acetamido-2-hydroxy benzoic acid derivatives, computational tools have been employed to predict toxicological and pharmacokinetic properties, guiding the design of safer drug candidates. mdpi.com These in silico approaches are crucial in the early stages of research to identify potential liabilities and prioritize molecules for further development. mdpi.com

Plant Growth Regulation and Phytohormonal Activity

Phenolic compounds, including hydroxybenzoic acids, are a diverse group of plant secondary metabolites known to play significant roles in plant-environment interactions. researchgate.net They can act as allelochemicals—compounds released by one plant that influence the growth and development of neighboring plants. nih.gov The effects of these compounds are often concentration-dependent, exhibiting growth-promoting activities at low concentrations and inhibitory effects at higher concentrations. researchgate.net

While specific research on the plant growth regulatory or phytohormonal activity of this compound is limited, studies on its isomers and other related benzoic acid derivatives provide insight into the potential biological roles of this class of compounds.

Benzoic acid and its derivatives can interfere with multiple physiological processes in plants. nih.gov For example, benzoic and cinnamic acids were found to inhibit the root and shoot growth of soybean (Glycine max), stunt lateral root development, and alter the uptake and transport of essential minerals. nih.gov These allelochemicals also caused a reduction in leaf chlorophyll (B73375) content, suggesting an impact on photosynthesis. nih.gov Another related compound, 6-Methylsalicylic acid (2-hydroxy-6-methylbenzoic acid), is known to be a phytotoxin. nih.gov Similarly, lunularic acid, a stilbenecarboxylic acid, has been shown to have growth inhibitory and dormancy-inducing effects on lower plants. nih.gov

Conversely, some hydroxybenzoic acids have demonstrated growth-promoting effects. A study investigating several phenolic compounds found that p-hydroxybenzoic acid (4-hydroxybenzoic acid) significantly promoted plant growth at concentrations between 40-60 μmol/L.

The table below summarizes the observed effects of various benzoic acid derivatives on different plant species, illustrating the diverse regulatory activities of this chemical family.

Table 2: Effects of Benzoic Acid Derivatives on Plant Growth

| Compound | Plant Species | Concentration | Observed Effect |

|---|---|---|---|

| Benzoic Acid | Soybean (Glycine max) | Not specified | Reduced root and shoot dry biomass, inhibited lateral root growth. |

| p-Hydroxybenzoic acid | Brassica campestris L. | 40-60 µmol/L | Significant growth-promoting effect. |

| 6-Methylsalicylic acid | General | Not specified | Phytotoxic activity. |

These findings underscore the complex role of hydroxybenzoic acids in plant biology. Their activity is highly dependent on the specific chemical structure (e.g., the position of hydroxyl and other substituent groups on the benzene ring), the concentration applied, and the sensitivity of the target plant species. nih.gov

Computational Chemistry and Molecular Modeling of 5 Hydroxy 2 Methylbenzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of 5-hydroxy-2-methylbenzoic acid.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. DFT studies, often employing basis sets such as B3LYP/6-311++G(d,p), are utilized to determine the optimized molecular geometry of this compound. These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, which define the three-dimensional shape of the molecule. For similar benzoic acid derivatives, DFT calculations have shown that the carboxylic acid group tends to be coplanar with the benzene (B151609) ring to maximize conjugation. The presence of the hydroxyl and methyl groups on the ring influences the electron distribution and, consequently, the geometry.

Table 1: Predicted Geometrical Parameters of Benzoic Acid Derivatives from DFT Studies

| Parameter | Benzoic Acid | Salicylic (B10762653) Acid (2-hydroxybenzoic acid) | 4-hydroxy-3-methylbenzoic acid |

|---|---|---|---|

| C-C (ring) bond length (Å) | 1.38-1.40 | 1.39-1.41 | 1.38-1.40 |

| C-O (hydroxyl) bond length (Å) | - | ~1.36 | ~1.36 |

| C-C (carboxyl) bond length (Å) | ~1.48 | ~1.47 | ~1.49 |

| C=O (carboxyl) bond length (Å) | ~1.22 | ~1.23 | ~1.22 |

| O-H (carboxyl) bond length (Å) | ~0.97 | ~0.98 | ~0.97 |

| C-C-C (ring) bond angle (°) | 118-121 | 118-122 | 119-121 |

| Dipole Moment (Debye) | ~2.5 | ~2.8 | 2.190 rasayanjournal.co.in |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile libretexts.orgyoutube.com. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive as it requires less energy to excite an electron from the HOMO to the LUMO.

For benzoic acid derivatives, the HOMO is typically localized on the benzene ring and the electron-donating hydroxyl group, while the LUMO is often centered on the electron-withdrawing carboxylic acid group. The precise energies of these orbitals are influenced by the positions of the substituents. In a study of salicylic acid isomers, the HOMO-LUMO gap was found to be a key determinant of their relative stability and reactivity researchgate.net. For this compound, the electron-donating nature of both the hydroxyl and methyl groups would be expected to raise the energy of the HOMO, thereby influencing its reactivity.

Table 2: Representative Frontier Molecular Orbital Energies from DFT Studies of Hydroxybenzoic Acids

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Salicylic Acid | -6.82 | -1.82 | 5.00 researchgate.net |

| p-Hydroxybenzoic Acid | -9.37 | - | - |

| 2,5-dihydroxybenzoic acid | - | - | - |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP map illustrates the electrostatic potential on the electron density surface of the molecule. Different colors represent varying potential values: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green and yellow represent areas of neutral or intermediate potential.

For this compound, the MEP map would be expected to show a region of high negative potential (red) around the oxygen atoms of the carboxylic acid and hydroxyl groups, as these are the most electronegative atoms with lone pairs of electrons. These sites are therefore the most likely to act as hydrogen bond acceptors or to be attacked by electrophiles. Conversely, the hydrogen atom of the hydroxyl group and the carboxylic acid group would exhibit a positive potential (blue), making them susceptible to nucleophilic attack and capable of acting as hydrogen bond donors. The aromatic ring itself would show a distribution of potential, influenced by the attached functional groups. Such maps are crucial for understanding intermolecular interactions, including how the molecule might bind to a biological target researchgate.net.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict how a small molecule, such as this compound, might interact with a larger molecule, typically a protein. These methods are fundamental in drug discovery and design.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, which is typically a protein. This allows for the prediction of the binding site and the nature of the interactions between the ligand and the protein's active site residues. The interactions that stabilize the ligand-protein complex can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.

Studies on various benzoic acid derivatives have demonstrated their ability to bind to the active sites of different enzymes. For instance, molecular docking studies have been performed on benzoic acid derivatives against the SARS-CoV-2 main protease nih.gov and snake venom metalloproteinase mdpi.com. In these studies, the hydroxyl and carboxyl groups of the ligands were often found to be crucial for forming hydrogen bonds with amino acid residues such as serine, glycine, and histidine in the protein's active site. For this compound, it is anticipated that the hydroxyl and carboxylic acid moieties would be key pharmacophoric features, enabling it to form specific hydrogen bonds within a protein's binding pocket. The methyl group could contribute to hydrophobic interactions, further anchoring the molecule in the binding site.

Following molecular docking, the strength of the interaction between the ligand and the protein is quantified by calculating the binding energy or binding affinity. A more negative binding energy indicates a more stable ligand-protein complex and a higher binding affinity. These calculations are crucial for ranking potential drug candidates and predicting their efficacy.

In a molecular docking study of a derivative of 2-hydroxy-5-methylbenzaldehyde, a binding affinity of -7.2 kcal/mol was observed with the COVID-19 main protease (PDB ID: 6LU7) nih.gov. Similarly, studies on other hydroxybenzoic acid derivatives have reported binding energies in the range of -5 to -10 kcal/mol with various protein targets mdpi.comnih.gov. These values suggest that this compound could potentially exhibit significant binding affinity for specific biological targets. The precise binding energy would depend on the specific protein and the complementarity of the ligand's shape and chemical properties to the binding site.

Table 3: Predicted Binding Affinities of Benzoic Acid Derivatives with Various Protein Targets from Molecular Docking Studies

| Ligand | Protein Target | Predicted Binding Affinity (kcal/mol) |

|---|---|---|

| Derivative of 2-hydroxy-5-methylbenzaldehyde | COVID-19 main protease (6LU7) | -7.2 nih.gov |

| 2,5-dihydroxybenzoic acid | SARS-CoV-2 main protease | -33.84 (docking score) nih.gov |

| Dihydroxybenzoic acid (DHB) | Snake venom metalloproteinase (SVMP) | -5.3 mdpi.com |

| Dihydroxybenzoic acid (DHB) | Snake venom phospholipase A2 (SVPLA2) | -5.4 mdpi.com |

| Benzoic acid, 2-hydroxy-, ethyl ester | HER2 | -7.353 (Glide score) researchgate.net |

Note: The reported values may be from different docking programs and scoring functions, and thus are not directly comparable. They are presented to illustrate the range of predicted binding affinities for related compounds.

Conformational Dynamics of Ligand-Receptor Complexes

The interaction between a ligand, such as this compound, and its biological receptor is a dynamic process crucial for its pharmacological activity. Understanding the conformational dynamics of the ligand-receptor complex provides deep insights into the binding mechanisms, stability, and the molecular basis of efficacy. Molecular dynamics (MD) simulations are a powerful computational tool used to study these movements and interactions over time. nih.gov

MD simulations can model the behavior of the this compound molecule as it approaches and binds to the active site of a target receptor. These simulations reveal the flexibility of both the ligand and the receptor, showing how they might adjust their shapes to achieve an optimal fit—a concept known as "induced fit." nih.gov By analyzing the simulation trajectory, researchers can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the complex.

Furthermore, these computational studies can quantify the stability of the binding by calculating metrics like the root-mean-square deviation (RMSD) of the atomic positions over the course of the simulation. A stable RMSD value suggests that the ligand remains securely bound within the receptor's active site. The dynamic nature of these complexes is critical, as the flexibility of certain protein regions can play a significant role in forming and deforming the multi-protein complexes necessary for biological signaling. nih.gov Such analyses are fundamental for rational drug design, allowing for the modification of the ligand's structure to enhance its binding affinity and selectivity for a specific target. researcher.life

In Silico Prediction of Biological Properties

In silico methods, which involve computer-based simulations and modeling, are integral to modern drug discovery for predicting the biological properties of chemical compounds early in the development process. nih.gov These predictions help to identify candidates with promising pharmacological profiles and flag those with potential liabilities, thereby saving significant time and resources. researchgate.netnih.gov

Oral bioavailability, or the fraction of an orally administered drug that reaches systemic circulation, is a critical pharmacokinetic property. nih.gov "Druglikeness" is a qualitative concept used to assess whether a compound possesses properties that would make it a likely candidate for an oral drug. nih.gov One of the most common filters for druglikeness is Lipinski's Rule of Five, which identifies physicochemical properties common among orally active drugs. nih.gov The rule suggests that poor absorption or permeation is more likely when a compound violates two or more of the following criteria: a molecular weight of over 500 Daltons, a LogP value greater than 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors. nih.gov

In silico assessment of this compound against these criteria indicates a favorable profile for oral bioavailability. The compound's properties generally fall within the desired ranges, suggesting good potential for absorption and permeation.

| Property | Predicted Value for this compound | Lipinski's Rule of Five Guideline |

|---|---|---|

| Molecular Weight | 152.15 g/mol | ≤ 500 |

| LogP (Octanol-Water Partition Coefficient) | 1.5 | ≤ 5 |

| Hydrogen Bond Donors | 2 | ≤ 5 |

| Hydrogen Bond Acceptors | 3 | ≤ 10 |

Beyond general druglikeness, computational tools can predict a wide array of specific pharmacokinetic and toxicological parameters, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). nih.gov These predictions provide a more detailed in silico profile of a compound's likely behavior in a biological system. For this compound, various ADMET properties have been predicted using established computational models.

These models suggest that this compound is likely to have high gastrointestinal absorption and is not expected to penetrate the blood-brain barrier, which can be a desirable property for drugs intended to act peripherally. Predictions also cover metabolic pathways, such as potential interactions with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism and clearance. Toxicological predictions assess the potential for adverse effects like mutagenicity (Ames test), carcinogenicity, and hepatotoxicity. In silico analyses for this compound generally indicate a low probability for these toxicological endpoints.

| Parameter Category | Predicted Property | Predicted Outcome for this compound |

|---|---|---|

| Absorption | Gastrointestinal (GI) Absorption | High |

| Blood-Brain Barrier (BBB) Permeant | No | |

| Distribution | Plasma Protein Binding (PPB) | Moderately High (Predicted) |

| Metabolism | CYP2D6 Inhibitor | No |

| CYP3A4 Inhibitor | No | |

| Toxicity | Ames Mutagenicity | Non-mutagenic |

| Hepatotoxicity (Liver Damage) | Low Probability | |

| Carcinogenicity | Non-carcinogenic |

Analytical Method Development and Characterization in Complex Matrices

Chromatographic Separation Techniques

Chromatography is a cornerstone for the analysis of 5-Hydroxy-2-methylbenzoic acid, providing the necessary separation from interfering components within a sample matrix prior to detection. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques.

High-Performance Liquid Chromatography (HPLC) Methodologies for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the quantitative analysis of phenolic compounds like this compound. nih.govnih.gov The separation is typically achieved using reversed-phase (RP) columns, where a nonpolar stationary phase, most commonly octadecyl silica (B1680970) (C18), is used with a polar mobile phase. nih.govusda.gov